molecular formula C9H10F3OP B2912003 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene CAS No. 1333230-26-4

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene

Cat. No.: B2912003
CAS No.: 1333230-26-4
M. Wt: 222.147
InChI Key: TVTPLMUYUYBCNZ-UHFFFAOYSA-N
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Description

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H10F3OP. It is characterized by the presence of a dimethylphosphoryl group and a trifluoromethyl group attached to a benzene ring. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene typically involves the reaction of 4-(trifluoromethyl)benzene with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphoryl and trifluoromethyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced phosphoryl compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Dimethylphosphoryl-4-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its phosphoryl group can mimic phosphate groups in biological systems, making it useful in biochemical research.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties make it valuable in the development of high-performance materials.

Mechanism of Action

The mechanism of action of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, influencing their activity and function. The trifluoromethyl group can enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

Similar compounds to 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene include:

    1-Dimethylphosphoryl-4-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-Dimethylphosphoryl-4-chlorobenzene: Contains a chlorine atom instead of a trifluoromethyl group, leading to variations in reactivity and applications.

    1-Dimethylphosphoryl-4-nitrobenzene:

The uniqueness of this compound lies in the combination of its phosphoryl and trifluoromethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

1-dimethylphosphoryl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTPLMUYUYBCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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